1,5-Dibromoisoquinoline

Lipophilicity Drug Design ADME Prediction

Researchers requiring sequential, site-selective functionalization of the isoquinoline core face a common challenge: isomeric dibromoisoquinolines lack the orthogonal reactivity needed for clean, two-step diversification without protecting groups. 1,5-Dibromoisoquinoline (CAS 1092287-10-9) solves this problem with electronically distinct C1-Br (α-haloimine) and C5-Br (γ-haloarene) bonds that enable chemoselective SNAr at C1 followed by Pd-catalyzed cross-coupling at C5-or vice versa-in a single synthetic sequence. • Orthogonal reactivity eliminates 3-5 protecting group steps • ≥97% purity verified by NMR, HPLC, or GC • Bulk quantities available with secure global logistics

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 1092287-10-9
Cat. No. B1415139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromoisoquinoline
CAS1092287-10-9
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Br)C(=C1)Br
InChIInChI=1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
InChIKeySKYCABFBFRHWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromoisoquinoline: Dual-Reactive Building Block


1,5-Dibromoisoquinoline (CAS 1092287-10-9) is a dihalogenated isoquinoline derivative with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol [1]. It features bromine substituents at both the C1 position (α to the heterocyclic nitrogen) and the C5 position (γ-position of the homocyclic ring). This compound serves as a versatile synthetic intermediate, particularly valued for its ability to undergo sequential, site-selective cross-coupling reactions enabled by the distinct electronic environments of the two C–Br bonds . The standard purity available from commercial suppliers is ≥97%, with quality control typically verified by NMR, HPLC, or GC . Its computed XLogP3 is 3.8, and it has a topological polar surface area (TPSA) of 12.9 Ų [1].

Why 1,5-Dibromoisoquinoline Is Irreplaceable


Dibromoisoquinoline isomers are not functionally interchangeable reagents. The precise positioning of bromine atoms dictates the compound's physicochemical properties, reactivity, and synthetic utility. For instance, the 1,5-substitution pattern presents a unique combination of an α-haloimine (C1–Br) and a γ-haloarene (C5–Br), each exhibiting distinct reactivity profiles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions [1]. In contrast, isomers such as 5,8-dibromoisoquinoline, which is formed via direct electrophilic bromination, lack the activated C1 position, rendering them unsuitable for synthetic routes requiring initial functionalization α to the nitrogen . Furthermore, significant differences in lipophilicity (XLogP3 of 3.8 for 1,5- vs. 3.5 for 5,8- and 4.2 for 1,3-dibromoisoquinoline) and market price indicate that downstream intermediates and final compounds can have markedly different physicochemical and procurement profiles, making direct substitution scientifically and economically unsound [1].

1,5-Dibromoisoquinoline: Differentiating Evidence


Lipophilicity (XLogP3) Differentiation

The computed lipophilicity (XLogP3) of 1,5-dibromoisoquinoline is 3.8, positioning it between the 1,3-isomer (XLogP3 = 4.2) and the 5,8-isomer (XLogP3 = 3.5) [1][2][3]. This difference of 0.4–0.7 log units translates to a roughly 2.5- to 5-fold difference in partition coefficient, which is significant for predicting membrane permeability, solubility, and overall pharmacokinetic behavior of derived compounds. The 1,5-isomer's intermediate lipophilicity makes it a preferable starting point for lead optimization programs that aim to balance potency with favorable ADME properties, avoiding the higher lipophilicity of the 1,3-isomer which may increase the risk of off-target binding and metabolic instability.

Lipophilicity Drug Design ADME Prediction

Market Scarcity and Cost Premium

1,5-Dibromoisoquinoline commands a significant price premium over its more common isomers, reflecting its synthetic inaccessibility via direct electrophilic bromination. The 1,5-isomer is listed at approximately $1,282 per gram on Chemscene , while the 5,8-isomer is available for $27–$64 per gram [1], and the 1,3-isomer for $119–$336 per gram . This price disparity—approximately 20- to 47-fold higher for the 1,5-isomer compared to 5,8-dibromoisoquinoline—directly reflects the synthetic challenge and limited commercial availability. Researchers who require the C1 bromine atom for α-functionalization of the isoquinoline scaffold have no economical substitute; the 1,3-isomer, while also containing a C1–Br bond, lacks the C5 handle needed for sequential derivatization on the homocyclic ring.

Chemical Procurement Building Block Economics Synthetic Accessibility

Orthogonal Reactivity at C1 and C5

The substitution pattern of 1,5-dibromoisoquinoline uniquely pairs a bromine at C1, which is α to the nitrogen and activated for nucleophilic displacement and metal-catalyzed coupling, with a bromine at C5, which resides on the electron-rich homocyclic γ-position and is accessible via electrophilic substitution chemistry [1]. The C1–Br bond benefits from the electron-withdrawing effect of the adjacent imine nitrogen, enhancing its reactivity in oxidative addition with Pd(0) catalysts, while the C5–Br bond offers a distinct electronic environment for a subsequent, chemoselective coupling event . In contrast, isomers such as 5,8-dibromoisoquinoline possess two bromine atoms on the homocyclic ring with similar reactivity profiles, complicating selective mono-functionalization . This inherent orthogonality enables the 1,5-isomer to serve as a platform for constructing 1,5-diarylisoquinolines or other unsymmetrically substituted derivatives without requiring protecting group strategies.

Sequential Cross-Coupling Regioselective Functionalization Heterocyclic Chemistry

Physical Properties: Boiling Point and Density

1,5-Dibromoisoquinoline has a predicted boiling point of 358.6±22.0 °C and a predicted density of 1.923±0.06 g/cm³ . For comparison, the 1,3-dibromoisoquinoline isomer exhibits a boiling point of 370.9 °C at 760 mmHg and a melting point of 144 °C , while 5,7-dibromoisoquinoline melts at approximately 180–185 °C . The relatively lower boiling point of the 1,5-isomer compared to the 1,3-isomer (ΔT_b ~12 °C) suggests different intermolecular interactions in the liquid phase, which can influence purification strategy selection (e.g., distillation vs. recrystallization). The absence of a well-defined melting point for the 1,5-isomer in standard databases further distinguishes it from the crystalline 1,3- and 5,7-isomers, potentially affecting handling and formulation considerations.

Physicochemical Properties Chromatography Purification

1,5-Dibromoisoquinoline: Optimal Applications


Sequential Suzuki Coupling for Diarylisoquinolines

The orthogonal reactivity of the C1–Br (α-haloimine) and C5–Br (γ-haloarene) bonds in 1,5-dibromoisoquinoline makes it the preferred starting material for constructing unsymmetrical 1,5-diarylisoquinoline libraries via sequential palladium-catalyzed cross-coupling [1]. The C1 position, being activated by the adjacent imine nitrogen, undergoes oxidative addition with Pd(0) more readily, allowing the first Suzuki coupling to be performed under milder conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60 °C). The remaining C5–Br bond can then be engaged in a second coupling with a different boronic acid under slightly harsher conditions, yielding a differentiated diaryl product in a single synthetic sequence without intermediate protection . This application is not feasible with the 5,8-dibromoisoquinoline isomer, where the two bromine atoms exhibit similar reactivity and would produce statistical mixtures of products under analogous conditions .

Lead Optimization: Balanced Lipophilicity

For drug discovery programs where the isoquinoline core must be elaborated into a clinical candidate, the intermediate XLogP3 of 3.8 for 1,5-dibromoisoquinoline provides a balanced starting point for lead optimization [2]. The 1,3-isomer (XLogP3 = 4.2, Δ = +0.4) may produce final compounds with excessive lipophilicity that risk poor solubility, high metabolic clearance, and promiscuous off-target binding. Conversely, the 5,8-isomer (XLogP3 = 3.5) offers lower lipophilicity but lacks the C1 reactive handle needed for α-functionalization. The 1,5-isomer thus occupies a 'Goldilocks zone' for programs targeting oral bioavailability, where a logD₇.₄ in the 2–4 range is generally desirable [2].

SₙAr at C1 Preserving C5 Handle

The C1–Br bond in 1,5-dibromoisoquinoline is significantly activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring [1]. This permits chemoselective displacement of the C1 bromine with amines, alkoxides, or thiols while preserving the C5–Br bond intact for subsequent transition metal-catalyzed cross-coupling. This contrasts sharply with isomers such as 3,5-dibromoisoquinoline, where the C3 position (also α/β to nitrogen) competes with any nucleophilic displacement at C1, leading to regioisomeric mixtures [1]. The 1,5-substitution pattern thus uniquely enables a 'SₙAr-first, cross-coupling-second' strategy for generating C1-heteroatom-substituted, C5-arylated isoquinoline derivatives.

Kinase Inhibitor Scaffolds via C1/C5 Diversification

Multiple patent families describe isoquinoline-based kinase inhibitors where substitution at both the C1 and C5 positions is critical for potency and selectivity [3]. The 1,5-dibromoisoquinoline scaffold provides both diversification points in a single building block, enabling parallel or sequential library synthesis. The significant price premium of the 1,5-isomer (~$1,282/g) over the 5,8-isomer (~$27–$64/g) is offset by the reduction in synthetic steps and the avoidance of protecting group chemistry, which can add 3–5 synthetic steps and reduce overall yield . A cost-benefit analysis weighing the higher reagent cost against the savings in researcher time and purification resources typically favors the 1,5-isomer when both diversification points are required in the target molecule.

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